molecular formula C9H15Br B13486509 1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane

1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane

Cat. No.: B13486509
M. Wt: 203.12 g/mol
InChI Key: JREGVQXYDSBBOE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bromomethyl (-CH2Br) and an isopropyl (-CH(CH3)2) group attached to the bridgehead positions of the BCP core. The BCP scaffold has gained prominence in medicinal chemistry as a bioisostere for phenyl, tert-butyl, and alkynyl groups, offering improved physicochemical properties such as reduced lipophilicity, enhanced solubility, and better metabolic stability .

The synthesis of BCP derivatives often involves dichlorocarbene or difluorocarbene insertion into bicyclo[1.1.0]butane precursors, followed by functionalization . For example, dichlorocarbene insertion into bicyclo[1.1.0]butanes yields gem-dichloro-BCP intermediates, which can be further reduced or derivatized . Intramolecular Wurtz reactions of 1,3-dihalides also provide access to BCPs, though yields depend on the substrate’s steric and electronic properties .

This compound’s bromomethyl group serves as a versatile handle for cross-coupling reactions, while the isopropyl substituent may influence steric bulk and solubility. Such features make it a promising intermediate in drug discovery and materials science.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-(bromomethyl)-3-propan-2-ylbicyclo[1.1.1]pentane

InChI

InChI=1S/C9H15Br/c1-7(2)9-3-8(4-9,5-9)6-10/h7H,3-6H2,1-2H3

InChI Key

JREGVQXYDSBBOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(C2)CBr

Origin of Product

United States

Preparation Methods

Radical-Mediated Atom Transfer Radical Addition (ATRA)

A highly efficient and mild approach to synthesize 1-halo-3-substituted bicyclo[1.1.1]pentanes involves triethylborane-initiated atom transfer radical addition (ATRA) of [1.1.1]propellane with alkyl halides, including bromides. This method proceeds under ambient conditions, typically at room temperature, and tolerates a broad range of functional groups, making it suitable for complex substrates.

General Reaction Conditions:

  • [1.1.1]propellane (1.0–2.0 equivalents)
  • Alkyl bromide (e.g., bromomethyl derivatives)
  • Triethylborane (10 mol% in hexane) as radical initiator
  • Solvent: ethereal solvents such as diethyl ether or butyl ether
  • Temperature: 0 °C to room temperature
  • Reaction time: 15 minutes to 2 hours

This approach enables the selective formation of 1-bromo-3-substituted BCPs, including this compound, with high yields and minimal byproduct formation.

Stepwise Synthesis via Functional Group Transformation

An alternative preparation involves multi-step functional group transformations starting from bicyclo[1.1.1]pentane-1-carboxylic acid derivatives:

  • Step 1: Reduction of bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester to the corresponding hydroxymethyl derivative using borane in tetrahydrofuran at 0 °C to room temperature.
  • Step 2: Bromination of the hydroxymethyl intermediate to introduce the bromomethyl functionality.
  • Step 3: Hydrolysis and purification to afford the 1-(bromomethyl) bicyclo[1.1.1]pentane derivative.

This method is notable for its use of classical reactions under mild conditions, industrially available reagents, and suitability for scale-up, offering a stable and cost-effective route for producing bromomethyl-substituted BCPs.

Large-Scale and Flow Chemistry Adaptations

Recent advances have demonstrated that the bicyclo[1.1.1]pentane core can be constructed on kilogram scale using photochemical flow reactions of [1.1.1]propellane with suitable precursors, followed by haloform reactions to introduce halogenated functionalities. This approach facilitates the preparation of functionalized BCP derivatives, including bromomethyl-substituted compounds, with high throughput and reproducibility.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range Scale Suitability
Triethylborane-initiated ATRA [1.1.1]propellane, alkyl bromide, BEt3, Et2O Mild, fast, broad functional group tolerance Up to 87% Lab to multi-gram
Multi-step functional group approach Borane reduction, bromination, hydrolysis Classical reactions, industrial reagents ~80-85% per step Gram to industrial
Photochemical flow synthesis [1.1.1]propellane, photochemical flow reactor Large scale, continuous flow, scalable Not specified Kilogram scale

Research Findings and Notes

  • The triethylborane-initiated ATRA method avoids harsh conditions and large excesses of reagents, minimizing side reactions such as oligomerization (staffane formation).
  • The multi-step functional group transformation route provides a stable and reproducible synthesis, suitable for industrial application due to the use of commercially available reagents and mild conditions.
  • Flow photochemical methods enable rapid and scalable synthesis of BCP cores and their halogenated derivatives, addressing the demand for large-scale production in medicinal chemistry.
  • The bromomethyl substituent on the BCP scaffold serves as a versatile handle for further functionalization, including cross-coupling and nucleophilic substitution reactions, expanding the utility of these compounds in drug discovery.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways and molecular interactions, leading to its effects in medicinal and chemical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

BCP derivatives are classified based on substituent type, position, and functional groups. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(Bromomethyl)-3-(propan-2-yl)BCP -CH2Br, -CH(CH3)2 231.1 (estimated) Reactive intermediate for cross-coupling; potential steric modulation
1-(Bromomethyl)-2,2-difluoro-3-phenylBCP -CH2Br, -C6H5, -F2 273.1 Enhanced lipophilicity; fluorinated bioisostere for aromatic rings
3-(3-Bromophenyl)BCP-1-carboxylic acid -C6H4Br, -COOH 267.1 Combines BCP rigidity with carboxylic acid functionality for drug conjugates
1-Phenylseleno-3-acetylBCP -SeC6H5, -COCH3 291.2 (estimated) Radical precursor for materials science; selenium-mediated reactivity
BCP-linked photochromic units (e.g., iodophenyl) -C6H4I, -anthracene fluorophores Variable Energy transfer applications in optoelectronics

Biological Activity

1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane is a compound characterized by its unique bicyclic structure, which offers distinct chemical properties and potential biological activities. Its molecular formula is C9_9H15_{15}Br, and it has a molecular weight of 203.1194 g/mol .

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C9_9H15_{15}Br
  • CAS Number : 2825008-50-0
  • SMILES Notation : BrCC12CC(C1)(C2)C(C)C

This structure contributes to its potential interactions in biological systems, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its bromomethyl and propan-2-yl functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, potentially forming covalent bonds with nucleophilic sites in proteins or enzymes, thereby influencing their activity.

Pharmacological Applications

Research indicates that compounds with similar bicyclic structures have been explored for their potential as drug candidates. They may serve as bioisosteres for traditional drug molecules, enhancing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .

Study on Bioisosterism

A recent study highlighted the synthesis of various bicyclo[1.1.1]pentanes to mimic ortho/meta-substituted arenes, suggesting that such compounds could exhibit improved biological activity compared to their traditional counterparts . The study emphasized the importance of structural modifications in enhancing the efficacy of drug candidates.

Toxicity and Safety Profile

While specific toxicity data for this compound remain limited, compounds containing bromine are often scrutinized for potential toxicity due to the halogen's reactivity. Regulatory assessments typically evaluate such compounds under the Toxic Substances Control Act to ensure safety in various applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar bicyclic compounds:

Compound NameMolecular FormulaKey Features
1-(Chloromethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentaneC12_{12}H12_{12}ClFContains a chloromethyl group; different reactivity
1-(Bromomethyl)-3-(2-fluorophenyl)bicyclo[1.1.1]pentaneC9_9H15_{15}BrBromomethyl group; potential bioisostere
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentaneC12_{12}H12_{12}ClLacks fluorine; may show different biological activity

This table illustrates how variations in functional groups can significantly affect the biological activity and reactivity of bicyclic compounds.

Q & A

Q. What are effective synthetic routes for 1-(bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane?

Methodological Answer: The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives typically leverages radical or carbene-based strategies due to the high ring strain of the bicyclic core. Key approaches include:

  • Radical ring-opening of [1.1.1]propellane : Triethylborane-initiated radical addition allows functionalization with bromomethyl and isopropyl groups in a one-pot reaction under mild conditions .
  • Carbene insertion : Photochemical or transition metal-mediated carbene insertion into bicyclo[1.1.0]butane precursors can introduce substituents while preserving the BCP framework .
  • Post-synthetic modification : Bromination of pre-functionalized BCP derivatives (e.g., via electrophilic substitution or halogen exchange) is a common stepwise strategy .

Q. How does the bicyclo[1.1.1]pentane core influence the compound’s physicochemical properties?

Methodological Answer: The BCP scaffold imparts unique properties:

  • High ring strain (~70 kcal/mol) : Enhances reactivity for substitution or addition reactions, particularly at bridgehead positions .
  • Three-dimensional rigidity : Mimics aromatic systems (e.g., phenyl rings) while reducing planarity, improving solubility and passive membrane permeability in drug candidates .
  • Steric effects : The isopropyl group at position 3 introduces steric bulk, which can modulate binding affinity and metabolic stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 13C-NMR : Distinct bridgehead carbon signals (e.g., δ 40–60 ppm for BCP carbons) and splitting patterns confirm substitution .
  • X-ray crystallography : Resolves spatial arrangement of the bromomethyl and isopropyl groups, critical for structure-activity relationship (SAR) studies .
  • HRMS : Validates molecular formula (C9H14Br) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for bromomethyl substitution reactions, predicting activation energies and regioselectivity .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to assess bioisosteric compatibility .
  • Solubility Parameter Calculations : Estimates logP and aqueous solubility using group contribution methods (e.g., Abraham descriptors) .

Q. What strategies mitigate steric hindrance during nucleophilic substitution at the bromomethyl group?

Methodological Answer:

  • Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) tolerates steric bulk by stabilizing intermediates .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics to overcome steric barriers .
  • Protecting Group Strategies : Temporarily mask the isopropyl group to reduce steric clash during substitution .

Q. How does this compound serve as a bioisostere in drug design?

Methodological Answer:

  • Phenyl Ring Replacement : The BCP core mimics para-substituted phenyl rings (e.g., in γ-secretase inhibitors) while improving solubility by ~4-fold and reducing π-π stacking interactions .
  • Alkyne/Tert-Butyl Replacement : The isopropyl group provides comparable hydrophobicity to tert-butyl groups but with reduced metabolic oxidation .
  • Case Study : In IDO1 inhibitors, BCP derivatives showed enhanced potency (IC50 < 100 nM) and pharmacokinetic profiles compared to aromatic analogs .

Q. How can contradictory SAR data for BCP derivatives be resolved?

Methodological Answer:

  • Orthogonal Assays : Use biophysical (SPR, ITC) and cellular assays to distinguish target engagement from off-target effects .
  • Crystallographic Analysis : Resolve binding modes to identify steric or electronic mismatches .
  • Free-Wilson Analysis : Deconstruct substituent contributions to activity, isolating effects of bromomethyl vs. isopropyl groups .

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